4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone
Brand Name: Vulcanchem
CAS No.: 898780-07-9
VCID: VC2301551
InChI: InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
SMILES: CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Molecular Formula: C16H14BrFOS
Molecular Weight: 353.3 g/mol

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

CAS No.: 898780-07-9

Cat. No.: VC2301551

Molecular Formula: C16H14BrFOS

Molecular Weight: 353.3 g/mol

* For research use only. Not for human or veterinary use.

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone - 898780-07-9

Specification

CAS No. 898780-07-9
Molecular Formula C16H14BrFOS
Molecular Weight 353.3 g/mol
IUPAC Name 1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Standard InChI InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3
Standard InChI Key UVAHRNJPYVSOKI-UHFFFAOYSA-N
SMILES CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F
Canonical SMILES CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F

Introduction

Chemical Structure and Properties

4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is an organic compound characterized by multiple functional groups strategically positioned on its molecular framework. The compound incorporates a propiophenone backbone with halogen substitutions and a thiomethyl group, creating a unique chemical entity with specialized reactivity profiles .

Structural Features

The molecular structure comprises a propiophenone scaffold (a ketone derived from propionic acid) with several key structural elements:

  • A bromine atom at the 4' position of one phenyl ring

  • A fluorine atom at the 3' position of the same phenyl ring

  • A thiomethyl group (-SCH₃) attached to the 2-position of the second phenyl ring

  • A three-carbon propane chain connecting the two ring systems through a ketone functional group

Physical and Chemical Properties

The compound exhibits distinct physicochemical characteristics as outlined in Table 1:

Table 1: Physical and Chemical Properties of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone

PropertyValueReference
CAS Registry Number898780-07-9
Molecular FormulaC₁₆H₁₄BrFOS
Molecular Weight353.25 g/mol
Boiling Point467.3±45.0 °C (Predicted)
Density1.44±0.1 g/cm³ (Predicted)
IUPAC Name1-(4-bromo-3-fluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Physical StateSolid (at standard conditions)

Spectroscopic Identifiers

The compound can be characterized by specific spectroscopic identifiers that facilitate its analysis and identification in laboratory settings:

  • Standard InChI: InChI=1S/C16H14BrFOS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3

  • Standard InChIKey: UVAHRNJPYVSOKI-UHFFFAOYSA-N

  • SMILES Notation: CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F

Synthesis Methods

The synthesis of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone typically involves multi-step organic reactions requiring precise control of reaction conditions and careful selection of reagents.

Synthetic ApproachKey ReagentsReaction ConditionsAdvantages
Friedel-Crafts Acylation3-fluorobromobenzene, 2-thiomethylphenylpropionyl chloride, AlCl₃Anhydrous conditions, 0-25°CDirect formation of the ketone linkage
Michael Addition4-bromo-3-fluorobenzaldehyde, 2-thiomethylacetophenoneBasic conditions, room temperatureRegioselective construction of carbon framework
Halogenation of Precursor3'-fluoro-3-(2-thiomethylphenyl)propiophenone, Br₂ or NBSCH₂Cl₂, 0-25°CSelective bromination at the 4' position
Cross-Coupling Strategy4-bromo-3-fluorophenyl bromide, 2-thiomethylphenylpropionyl metal complexPd catalyst, appropriate solventVersatile approach for forming C-C bonds

Purification Methods

After synthesis, various purification techniques can be employed to obtain high-purity 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:

  • Column chromatography (typically using silica gel with appropriate solvent systems)

  • Recrystallization from suitable solvent mixtures

  • Preparative high-performance liquid chromatography (HPLC)

  • Vacuum distillation for larger-scale preparations

Chemical Reactivity and Reaction Analysis

The reactivity of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone is dictated by its functional groups, each contributing distinct chemical behavior to the molecule.

Reactive Sites

The compound contains several reactive sites that can participate in various chemical transformations:

  • Carbonyl Group: Susceptible to nucleophilic addition, reduction, and condensation reactions

  • Bromine Substituent: Suitable for cross-coupling reactions, nucleophilic aromatic substitution

  • Fluorine Substituent: Imparts unique electronic effects and potential for specialized transformations

  • Thiomethyl Group: Capable of participating in oxidation, alkylation, and metal coordination

Reaction TypeDescriptionPotential Products
ReductionReduction of the ketone using NaBH₄ or LiAlH₄Corresponding secondary alcohol derivative
Cross-CouplingSuzuki, Stille, or Negishi coupling at the bromine positionAryl-substituted derivatives
OxidationOxidation of the thiomethyl group with H₂O₂ or m-CPBASulfoxide or sulfone derivatives
Nucleophilic SubstitutionReplacement of bromine with other nucleophilesAmino, alkoxy, or thiol derivatives
Wittig ReactionReaction of the ketone with phosphonium ylidesAlkene derivatives
Grignard AdditionAddition of Grignard reagents to the ketoneTertiary alcohol derivatives

Comparison with Similar Compounds

Understanding the relationship between 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone and structurally related compounds provides context for its unique properties and potential applications.

Structural Analogs

Several compounds share structural similarities with 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone:

Table 4: Comparison of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone with Structural Analogs

CompoundCAS NumberMolecular FormulaKey Structural DifferenceReference
4'-Bromo-3'-fluoro-3-(4-thiomethylphenyl)propiophenone898781-39-0C₁₆H₁₄BrFOSThiomethyl group at 4-position instead of 2-position
4'-Bromo-3-(2-thiomethylphenyl)propiophenone898754-57-9C₁₆H₁₅BrOSLacks the fluorine substituent
4'-Chloro-2'-fluoro-3-(4-thiomethylphenyl)propiophenone898781-65-2C₁₆H₁₄ClFOSContains chlorine instead of bromine and different position of fluorine
4'-Bromo-3'-fluoro-3-(2-methylphenyl)propiophenone898789-62-3C₁₆H₁₄BrFOContains methyl group instead of thiomethyl group
4'-Bromo-3'-fluoro-3-(4-methoxyphenyl)propiophenone898775-92-3C₁₆H₁₄BrFO₂Contains methoxy group instead of thiomethyl group

Structure-Property Relationships

The subtle structural differences between these analogs can significantly influence their physicochemical properties and biological activities:

  • Electronic Effects: Fluorine substituents strongly affect electron distribution and reactivity

  • Steric Considerations: Position of substituents impacts molecular conformation and binding interactions

  • Lipophilicity: Bromine vs. chlorine substitution alters the compound's lipophilicity profile

  • Metabolic Stability: Position and nature of substituents influence susceptibility to metabolic transformations

  • Hydrogen Bonding Capacity: Thiomethyl vs. methoxy groups have different hydrogen bond accepting properties

Analytical Methods for Identification and Characterization

Accurate identification and characterization of 4'-Bromo-3'-fluoro-3-(2-thiomethylphenyl)propiophenone require sophisticated analytical techniques.

Spectroscopic Techniques

Several spectroscopic methods can be employed for structural elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Characteristic signals for aromatic protons, methylene groups, and thiomethyl protons

    • ¹³C NMR: Distinct signals for carbonyl carbon, aromatic carbons, and thiomethyl carbon

    • ¹⁹F NMR: Specific signal for the fluorine substituent

  • Mass Spectrometry:

    • Molecular ion peak corresponding to molecular weight (m/z 353)

    • Fragment ions reflecting the loss of bromine, thiomethyl group, or cleavage at the ketone

  • Infrared Spectroscopy:

    • Strong absorption band for carbonyl group (typically around 1680-1700 cm⁻¹)

    • Characteristic bands for C-Br, C-F, and C-S bonds

Chromatographic Methods

Chromatographic techniques enable purification and analysis:

  • High-Performance Liquid Chromatography (HPLC):

    • Reversed-phase columns with appropriate mobile phase systems

    • UV detection at wavelengths corresponding to the aromatic and carbonyl chromophores

  • Gas Chromatography (GC):

    • Appropriate for volatilized derivatives or thermal stability assessment

    • Often coupled with mass spectrometry (GC-MS) for enhanced identification

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